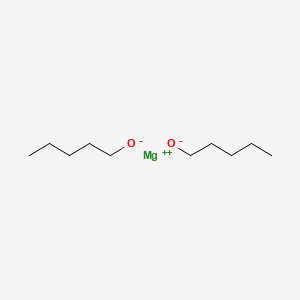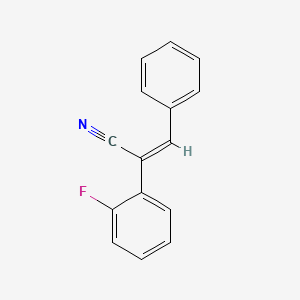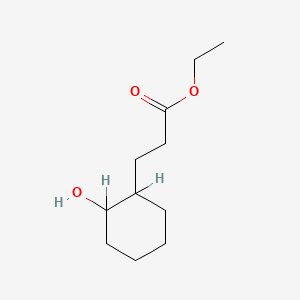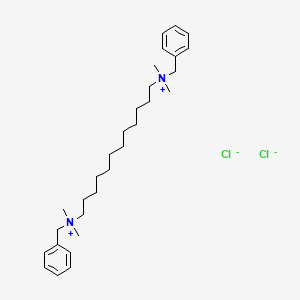
2-Naphthalenecarboxylic acid, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 2-naphtalènecarboxylique, ester phénylméthylique : est un composé organique de formule moléculaire C18H14O2 . Il s'agit d'un dérivé du naphtalène, où le groupe acide carboxylique est estérifié par un groupe phénylméthyle. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 2-naphtalènecarboxylique, ester phénylméthylique implique généralement l'estérification de l'acide 2-naphtalènecarboxylique avec l'alcool benzylique. La réaction est généralement catalysée par un acide, tel que l'acide sulfurique ou l'acide chlorhydrique, et est effectuée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle : En milieu industriel, la production de cet ester peut être mise à l'échelle en utilisant des réacteurs à écoulement continu, ce qui permet un meilleur contrôle des conditions de réaction et des rendements plus élevés. L'utilisation de catalyseurs tels que l'acide p-toluènesulfonique peut également améliorer l'efficacité du processus d'estérification.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-naphtalènecarboxylique, ester phénylméthylique subit diverses réactions chimiques, notamment :
Oxydation : L'ester peut être oxydé pour former l'acide 2-naphtalènecarboxylique et le benzaldéhyde.
Réduction : La réduction de l'ester peut produire du 2-naphtalèneméthanol et de l'alcool benzylique.
Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en présence d'une base pour faciliter les réactions de substitution.
Principaux produits :
Oxydation : Acide 2-naphtalènecarboxylique et benzaldéhyde.
Réduction : 2-Naphtalèneméthanol et alcool benzylique.
Substitution : Divers dérivés du naphtalène substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : L'acide 2-naphtalènecarboxylique, ester phénylméthylique est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il sert de bloc de construction pour la préparation de divers dérivés du naphtalène.
Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions des dérivés du naphtalène avec les macromolécules biologiques. Il peut être utilisé comme sonde pour enquêter sur les interactions enzyme-substrat et la liaison aux récepteurs.
Médecine : L'ester est exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques. Sa similitude structurale avec d'autres dérivés du naphtalène bioactifs en fait un composé précieux en chimie médicinale.
Industrie : Dans le secteur industriel, l'acide 2-naphtalènecarboxylique, ester phénylméthylique est utilisé dans la fabrication de colorants, de pigments et d'autres produits chimiques de spécialité. Sa stabilité et sa réactivité le rendent approprié pour divers procédés industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-naphtalènecarboxylique, ester phénylméthylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe ester peut subir une hydrolyse pour libérer l'acide 2-naphtalènecarboxylique et l'alcool benzylique, qui peuvent ensuite interagir avec les macromolécules biologiques. La partie naphtalène peut participer à des interactions de type π-π avec les acides aminés aromatiques des protéines, influençant leur activité et leur fonction.
Applications De Recherche Scientifique
Chemistry: 2-Naphthalenecarboxylic acid, phenylmethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.
Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The ester is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural similarity to other bioactive naphthalene derivatives makes it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-Naphthalenecarboxylic acid and benzyl alcohol, which can then interact with biological macromolecules. The naphthalene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide 2-naphtalènecarboxylique : Le composé parent, qui n'a pas le groupe ester.
Acide 1-naphtalènecarboxylique, ester phénylméthylique : Un isomère avec le groupe ester à une position différente sur le cycle naphtalène.
2-Naphtalèneméthanol : Un produit de réduction de l'ester.
Unicité : L'acide 2-naphtalènecarboxylique, ester phénylméthylique est unique en raison de son groupe fonctionnel ester spécifique, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses transformations chimiques et ses applications dans de multiples domaines soulignent sa polyvalence et son importance.
Propriétés
Numéro CAS |
53531-11-6 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
benzyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O2/c19-18(20-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 |
Clé InChI |
NNHOWTWENRJEMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


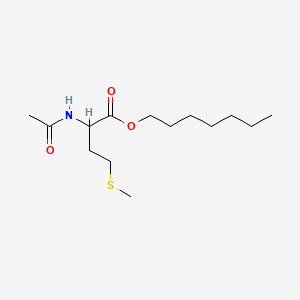
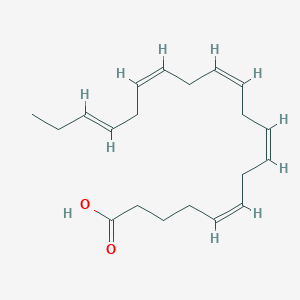
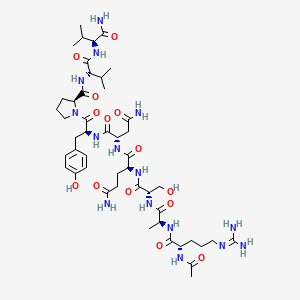

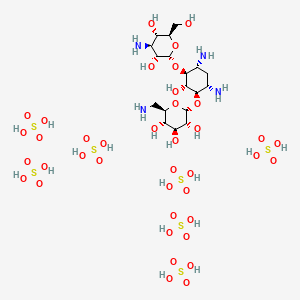
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)

